N-benzyl-2-hydroxy-3-methoxypropanamide
Description
N-Benzyl-2-hydroxy-3-methoxypropanamide (CAS: 257300-13-3) is a synthetic amide derivative with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol . Its structure features a benzyl group attached to the amide nitrogen, a hydroxy group at the C2 position, and a methoxy group at C3 of the propanamide backbone.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N-benzyl-2-hydroxy-3-methoxypropanamide |
InChI |
InChI=1S/C11H15NO3/c1-15-8-10(13)11(14)12-7-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,12,14) |
InChI Key |
SUPHWZWLQUAGOQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C(=O)NCC1=CC=CC=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogs in Amide Derivatives
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Key Features: Synthesized from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, this compound contains a 3-methylbenzamide core and an N,O-bidentate directing group (hydroxy and amide) .
3-Chloro-N-(4-hydroxy-3-methoxybenzyl)-2,2-dimethylpropanamide
- Key Features : This derivative includes a chloro substituent , a 4-hydroxy-3-methoxybenzyl group , and a dimethylpropanamide backbone .
- Physicochemical Properties : The dihedral angle between the amide and benzene ring (85.66°) indicates significant steric hindrance. Intermolecular O–H⋯O and N–H⋯O hydrogen bonds stabilize its crystal lattice .
- Contrast with Target Compound : The target’s benzyl group (vs. 4-hydroxy-3-methoxybenzyl) reduces hydrogen-bonding capacity but may enhance lipophilicity. The absence of a chloro or dimethyl group in the target suggests lower electrophilicity.
Functional Analogs in Hydroxamic Acids
Compounds such as N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide and related hydroxamic acids (e.g., compounds 6–10 in ) share structural motifs with the target compound but differ critically in functional groups :
- Key Features : Hydroxamic acids possess N-hydroxyamide groups, enabling strong metal chelation (e.g., iron, zinc) and antioxidant activity.
- Physicochemical Properties : These compounds exhibit higher polarity and metal-binding capacity compared to the target amide. For example, hydroxamic acids like N-phenyl-2-furohydroxamic acid (compound 11) are used in DPPH radical scavenging assays .
Data Table: Comparative Analysis
Research Implications and Gaps
- Reactivity : The N,O-bidentate group in ’s compound highlights a design advantage for catalysis, a property underexplored in the target compound .
- Biological Activity : Hydroxamic acids in demonstrate validated antioxidant applications, whereas the target’s bioactivity remains speculative without direct evidence .
- Structural Tuning : Substituting the target’s benzyl group with electron-withdrawing groups (e.g., chloro) or adding directing moieties (e.g., dimethyl) could enhance reactivity, as seen in .
Q & A
Q. What are the key synthetic methodologies for preparing N-benzyl-2-hydroxy-3-methoxypropanamide in laboratory settings?
The synthesis typically involves multi-step organic reactions, such as reductive amination or amide coupling , under controlled conditions. For example:
- Reductive amination : Reacting a benzylamine derivative with a ketone or aldehyde precursor (e.g., 3-methoxypropanamide) in the presence of reducing agents like sodium cyanoborohydride (NaBH3CN) .
- Amide coupling : Activating the carboxylic acid group (e.g., via EDCI/HOBt) and reacting with benzylamine derivatives .
- Critical parameters : Temperature (25–60°C), pH (neutral to slightly acidic), and solvent selection (e.g., dichloromethane, methanol) significantly impact yield and purity. Reaction progress is monitored via thin-layer chromatography (TLC) and confirmed by <sup>1</sup>H/<sup>13</sup>C NMR .
Q. What analytical techniques are essential for structural characterization of this compound?
A combination of spectroscopic and chromatographic methods is required:
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) resolve the hydroxy, methoxy, and benzyl groups. For example, the methoxy proton typically appears as a singlet at δ ~3.3 ppm .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., O–H stretch at ~3200–3500 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Optional but critical for resolving stereochemistry and confirming solid-state conformation .
Q. How do the hydroxy and methoxy groups influence the compound’s solubility and reactivity?
- Solubility : The hydroxy group enhances polarity, improving solubility in polar solvents (e.g., methanol, DMSO), while the methoxy group reduces crystallinity, aiding dissolution in semi-polar solvents .
- Reactivity : The hydroxy group can participate in hydrogen bonding (affecting biological activity) and undergo derivatization (e.g., acetylation). The methoxy group is electron-donating, stabilizing adjacent electrophilic centers .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side reactions (e.g., over-reduction or hydrolysis) during synthesis?
- Design of Experiments (DOE) : Systematically vary parameters (temperature, stoichiometry, solvent) to identify optimal conditions. For example, NaBH(OAc)₃ is less prone to over-reduction compared to NaBH4 .
- Protection-Deprotection Strategies : Temporarily protect the hydroxy group (e.g., as a silyl ether) during amide coupling to prevent unwanted side reactions .
- Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
Q. How can spectral data contradictions (e.g., overlapping peaks in NMR) be resolved for accurate structural assignment?
- 2D NMR Techniques : Employ COSY, HSQC, and HMBC to resolve overlapping signals. For example, HMBC correlations between the methoxy protons (δ ~3.3 ppm) and the adjacent carbonyl carbon can confirm connectivity .
- Isotopic Labeling : Synthesize deuterated analogs to simplify spectral interpretation .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
Q. What computational tools are effective for predicting the compound’s bioactivity or reaction pathways?
- Retrosynthesis AI : Tools like Pistachio or Reaxys databases propose feasible synthetic routes and predict reaction yields .
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes or receptors) to prioritize analogs for synthesis .
- DFT Calculations : Predict thermodynamic stability of intermediates, reaction barriers, and regioselectivity in derivatization reactions .
Q. How can researchers address discrepancies in biological activity data between this compound and its structural analogs?
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy) and compare IC₅₀ values or binding affinities .
- Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess if differences in activity stem from metabolic degradation .
- Crystallographic Studies : Resolve target-ligand co-crystal structures to identify critical binding interactions (e.g., hydrogen bonds with the hydroxy group) .
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